3,5-Dimethylisochromen-1-one

Catalog No.
S12558319
CAS No.
M.F
C11H10O2
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethylisochromen-1-one

Product Name

3,5-Dimethylisochromen-1-one

IUPAC Name

3,5-dimethylisochromen-1-one

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C11H10O2/c1-7-4-3-5-9-10(7)6-8(2)13-11(9)12/h3-6H,1-2H3

InChI Key

URQYJDWROFCMDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(OC(=O)C2=CC=C1)C

3,5-Dimethylisochromen-1-one is a naturally occurring compound belonging to the class of isocoumarins, which are characterized by their unique bicyclic structure. The compound features a fused isoquinoline and coumarin framework, with two methyl groups positioned at the 3 and 5 positions of the isochromen moiety. This structural configuration imparts distinctive physical and chemical properties, making it a subject of interest in various fields of research.

Typical of isocoumarins. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The methyl groups on the aromatic ring can influence the reactivity towards electrophiles.
  • Nucleophilic Addition: The carbonyl group in the isochromen structure can react with nucleophiles, leading to derivatives that may exhibit altered biological activities.
  • Cyclization Reactions: Under certain conditions, it can participate in cyclization to form more complex polycyclic structures.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to create novel derivatives.

Research has demonstrated that 3,5-dimethylisochromen-1-one exhibits a range of biological activities:

  • Antimicrobial Activity: It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans .
  • Antioxidant Properties: The compound possesses antioxidant capabilities that may contribute to its protective effects against oxidative stress .
  • Cytotoxic Effects: Studies indicate potential cytotoxicity against cancer cell lines, suggesting its possible application in cancer therapeutics .

Several methods have been developed for synthesizing 3,5-dimethylisochromen-1-one:

  • Biosynthetic Pathways: It can be derived from endophytic fungi through polyketide synthesis pathways, involving cyclization and subsequent modifications of polyketide precursors .
  • Chemical Synthesis: Traditional synthetic routes include Claisen condensation reactions followed by cyclization processes. For instance, a common method involves the condensation of appropriate aromatic precursors under acidic conditions .

3,5-Dimethylisochromen-1-one has several applications across different domains:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Natural Products Chemistry: It serves as a model compound for studying the biosynthesis of isocoumarins and their derivatives.
  • Agriculture: Due to its antimicrobial properties, it could potentially be used as a natural pesticide or fungicide.

Several compounds share structural similarities with 3,5-dimethylisochromen-1-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityNotable Activities
7-Hydroxy-3,5-dimethylisochromen-1-oneSimilar core structureEnhanced antioxidant properties
CoumarinBasic coumarin frameworkAnticoagulant properties
IsocoumarinBicyclic structureAntimicrobial and anticancer effects
4-MethylumbelliferoneSimilar aromatic systemFluorescent properties

While these compounds share structural features with 3,5-dimethylisochromen-1-one, its specific arrangement of substituents contributes to its unique biological activities and potential applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

174.068079557 g/mol

Monoisotopic Mass

174.068079557 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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